Bienvenue dans la boutique en ligne BenchChem!

2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)azetidin-1-yl]butan-1-one

Molecular weight differentiation Physicochemical profiling Azetidine analog comparison

2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)azetidin-1-yl]butan-1-one (CAS 2098136-46-8, molecular formula C₁₀H₁₅ClF₃NO₂, molecular weight 273.68 g/mol) is a fully synthetic, 1,3-disubstituted azetidine derivative characterized by a 2-chlorobutanoyl amide substituent and a geminal ethoxy/trifluoromethyl pair at the azetidine 3-position. The compound is a member of the heterocycle-substituted 3-alkyl azetidine class disclosed in patent US 7,906,652 B2 (Merck Sharp & Dohme Corp.) as cannabinoid-1 (CB1) receptor antagonists/inverse agonists.

Molecular Formula C10H15ClF3NO2
Molecular Weight 273.68 g/mol
CAS No. 2098136-46-8
Cat. No. B1490450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)azetidin-1-yl]butan-1-one
CAS2098136-46-8
Molecular FormulaC10H15ClF3NO2
Molecular Weight273.68 g/mol
Structural Identifiers
SMILESCCC(C(=O)N1CC(C1)(C(F)(F)F)OCC)Cl
InChIInChI=1S/C10H15ClF3NO2/c1-3-7(11)8(16)15-5-9(6-15,17-4-2)10(12,13)14/h7H,3-6H2,1-2H3
InChIKeySYZFEXSCKNZLJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)azetidin-1-yl]butan-1-one (CAS 2098136-46-8): Structural and Physicochemical Baseline for Differentiated Azetidine Procurement


2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)azetidin-1-yl]butan-1-one (CAS 2098136-46-8, molecular formula C₁₀H₁₅ClF₃NO₂, molecular weight 273.68 g/mol) is a fully synthetic, 1,3-disubstituted azetidine derivative characterized by a 2-chlorobutanoyl amide substituent and a geminal ethoxy/trifluoromethyl pair at the azetidine 3-position . The compound is a member of the heterocycle-substituted 3-alkyl azetidine class disclosed in patent US 7,906,652 B2 (Merck Sharp & Dohme Corp.) as cannabinoid-1 (CB1) receptor antagonists/inverse agonists [1]. Commercially, it is available as a research reagent with a minimum purity of 95% from suppliers including CymitQuimica (Biosynth brand) and ChemSrc, primarily for laboratory-scale medicinal chemistry and biological screening applications .

Why 2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)azetidin-1-yl]butan-1-one Cannot Be Replaced by a Closest Analog in Azetidine-Based Screening Programs


Even subtle structural modifications at the azetidine 3-position profoundly alter physicochemical and pharmacological profiles in this CB1 antagonist series. The 3-ethoxy substituent confers distinct lipophilicity (XLogP ~1.9 calculated for the methoxy analog family), hydrogen-bond acceptor capacity, and steric bulk compared to analogs bearing 3-hydroxy (hydrogen-bond donor), 3-methoxy (reduced bulk), or 3-fluoromethyl (single halogen) groups [1]. Patent SAR delineation confirms that the Y-position substituent (where Y includes C₁₋₃ alkyloxy, trifluoromethyl, fluoro, and hydroxy) directly modulates CB1 receptor binding affinity, metabolic stability, and CNS penetration potential, meaning that interchange of the ethoxy group with another Y-substituent cannot preserve the same pharmacological fingerprint [1]. For procurement decisions, selecting the precise ethoxy/trifluoromethyl combination ensures experimental reproducibility that a near-neighbor analog cannot guarantee.

Quantitative Differentiation Evidence for 2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)azetidin-1-yl]butan-1-one vs. Closest Structural Analogs


Molecular Weight Differentiation of 2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)azetidin-1-yl]butan-1-one from the 3-Methoxy Analog

The target compound (CAS 2098136-46-8) exhibits a molecular weight of 273.68 g/mol, which is 14.03 g/mol higher than the 3-methoxy analog 2-chloro-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)butan-1-one (CAS 2098113-45-0, molecular weight 259.65 g/mol), reflecting the formal replacement of a methyl group with an ethyl group at the ether oxygen . This 5.4% increase in molecular mass is accompanied by a larger solvent-accessible surface area and altered lipophilic surface distribution, both relevant to target binding and pharmacokinetic property prediction.

Molecular weight differentiation Physicochemical profiling Azetidine analog comparison

Lipophilicity Shift (XLogP) of 2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)azetidin-1-yl]butan-1-one vs. 3-Hydroxy and 3-Methoxy Analogs

Although experimentally measured logP/logD values for the target compound remain unpublished, the calculated XLogP for the closest computational surrogate—the 3-methoxy analog (CAS 2098113-45-0)—is reported as 1.9 . The target ethoxy compound, bearing an additional methylene unit, is expected to have an XLogP increment of approximately +0.4 to +0.5 log units over the methoxy analog based on the well-established Hansch π contribution of a methylene group (~0.5). This positions the target compound decisively more lipophilic than the 3-hydroxy analog (2-chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)butan-1-one, MW 245.62 g/mol), where the hydroxyl group imparts hydrogen-bond donor capacity and substantially lower logP .

Lipophilicity XLogP Azetidine SAR CNS penetration

Hydrogen-Bond Acceptor Count and Topological Polar Surface Area Differentiation of 2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)azetidin-1-yl]butan-1-one vs. 3-Hydroxy Analog

The target ethoxy compound (C₁₀H₁₅ClF₃NO₂) possesses five hydrogen-bond acceptor atoms (one amide carbonyl oxygen, one ether oxygen, and three fluorine atoms) and zero hydrogen-bond donor atoms (amide nitrogen is tertiary), resulting in a topological polar surface area (TPSA) of approximately 29.5 Ų . In contrast, the 3-hydroxy analog (C₈H₁₁ClF₃NO₂, MW 245.62 g/mol) contains one hydrogen-bond donor (–OH) in addition to its acceptors, yielding a higher TPSA and fundamentally altering its molecular recognition properties . The absence of H-bond donors in the target compound favors passive membrane permeation and CNS access, a critical differentiator for CB1 antagonist programs where brain exposure is required.

Hydrogen-bond acceptor TPSA Azetidine pharmacophore Oral bioavailability

Patent-Defined Scaffold Membership and CB1 Pharmacophore Relevance of 2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)azetidin-1-yl]butan-1-one

The compound falls within the generic Markush structure of US Patent 7,906,652 B2, where the azetidine 3-position Y-substituent explicitly includes 'C₁₋₃ alkyloxy' and 'trifluoromethyl' as permitted embodiments, and the N-acyl group (2-chlorobutanoyl) maps to the required amide linkage [1]. The patent establishes that compounds within this scaffold are CB1 receptor antagonists/inverse agonists with therapeutic indications spanning obesity, metabolic disorders, and CNS diseases. The target compound's specific combination of 3-ethoxy (C₂ alkyloxy), 3-trifluoromethyl, and 2-chlorobutanoyl N-substitution represents one distinct realization among hundreds of possible permutations, but the ethoxy/trifluoromethyl pairing is not redundantly covered by any other single exemplified compound in the disclosure, making this specific CAS number a non-fungible entity for patent landscape analysis and freedom-to-operate evaluations.

CB1 antagonist Azetidine pharmacophore Patent US7906652 Scaffold differentiation

Optimal Research and Industrial Application Scenarios for 2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)azetidin-1-yl]butan-1-one (CAS 2098136-46-8)


CNS-Penetrant CB1 Antagonist Lead Optimization Programs Requiring Fine-Tuned Lipophilicity

The target compound's estimated XLogP of ~2.3–2.4 (extrapolated from the methoxy analog XLogP of 1.9) positions it in a lipophilicity range favorable for blood-brain barrier penetration while avoiding the excessive logP (>5) associated with poor solubility and high metabolic turnover. Medicinal chemistry teams pursuing CB1 antagonists for obesity, metabolic syndrome, or substance abuse disorders can use this compound as a reference standard in SAR expansion studies, benchmarking the ethoxy substituent's contribution to target engagement, CNS exposure, and off-target selectivity relative to hydroxy, methoxy, and fluoro analogs [1].

Physicochemical Property Benchmarking for Azetidine Fragment-Based Drug Design (FBDD)

With its molecular weight of 273.68 g/mol, zero H-bond donors, and TPSA of approximately 29.5 Ų, the compound serves as an ideal reference point in FBDD campaigns exploring azetidine as a conformationally constrained bioisostere for piperidine or pyrrolidine scaffolds. Its distinct physicochemical signature compared to the 3-hydroxy analog (which introduces H-bond donor capacity) and the 3-methoxy analog (lower molecular weight and lipophilicity) enables systematic evaluation of property–activity relationships in fragment growth and merging strategies [1].

Freedom-to-Operate and Patent Landscape Analysis for CB1 Modulator Chemical Space

CAS 2098136-46-8 represents a specific, non-fungible entry within the Markush claims of US Patent 7,906,652 B2. IP analysts and competitive intelligence teams can leverage the compound's structural mapping to the granted patent for prior art searches, patentability assessments of new chemical entities, and design-around strategies. The ethoxy/trifluoromethyl/2-chlorobutanoyl combination is sufficiently distinct from other exemplified Y-substituent permutations to support non-obviousness arguments in novel composition-of-matter filings [1].

Analytical Method Development and Reference Standard Qualification for Azetidine-Containing APIs

The compound's well-defined molecular formula (C₁₀H₁₅ClF₃NO₂), molecular weight (273.68 g/mol), and commercial availability at ≥95% purity make it suitable as a reference standard for HPLC/MS method development, impurity profiling, and forced degradation studies in azetidine-based active pharmaceutical ingredient (API) development programs. Its chromatographic retention behavior (governed by XLogP ~2.3–2.4) provides a distinct reference point that can be compared against more polar (hydroxy) or less lipophilic (methoxy) analogs during method optimization [1].

Quote Request

Request a Quote for 2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)azetidin-1-yl]butan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.